N-(4-benzoylphenyl)-2-iodobenzamide is a chemical compound characterized by a benzamide structure with specific functional groups that enhance its reactivity and potential applications in various fields, particularly in medicinal chemistry. The compound features a benzoyl group attached to a phenyl ring, which is further substituted with an iodine atom. This unique structure positions it as a candidate for various synthetic and pharmaceutical applications.
N-(4-benzoylphenyl)-2-iodobenzamide belongs to the class of substituted benzamides, which are known for their diverse biological activities. This classification includes compounds that exhibit properties such as anti-inflammatory, analgesic, and antimicrobial effects. The presence of the iodine atom also suggests potential applications in radiochemistry and imaging .
The synthesis of N-(4-benzoylphenyl)-2-iodobenzamide can be achieved through several methods, primarily focusing on the introduction of the iodine atom into the benzamide structure. One common approach involves the iodination of 2-aminobenzamide followed by acylation with benzoyl chloride.
The molecular formula of N-(4-benzoylphenyl)-2-iodobenzamide is C15H12I N O, indicating a complex aromatic system with both electron-donating and electron-withdrawing groups.
N-(4-benzoylphenyl)-2-iodobenzamide can participate in various chemical reactions due to its functional groups:
The mechanisms involved often include:
The mechanism of action for N-(4-benzoylphenyl)-2-iodobenzamide primarily revolves around its ability to act as an electrophile due to the presence of the iodine atom. This property allows it to participate in nucleophilic attack reactions.
Characterization techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are commonly used to confirm structure and purity following synthesis .
N-(4-benzoylphenyl)-2-iodobenzamide has several scientific uses:
N-(4-Benzoylphenyl)-2-iodobenzamide represents a structurally complex benzamide derivative characterized by two aromatic systems connected through amide and ketone linkages. Its systematic IUPAC name is N-[4-(benzoyl)phenyl]-2-iodobenzamide, with the molecular formula C₂₀H₁₄INO₂ and a molecular weight of 427.24 g/mol [3] [6]. The compound's architecture features a 2-iodobenzamide moiety linked via nitrogen to a 4-benzoylphenyl group, creating an extended conjugated system. This structural arrangement facilitates multiple intermolecular interactions, including hydrogen bonding (N-H···O) and halogen-π contacts (C-I···π), which significantly influence its crystalline packing and stability [5] [9].
Physicochemical properties reveal moderate lipophilicity with a calculated LogP of 5.86, suggesting significant hydrophobic character [6] [7]. The compound's melting point exceeds 250°C, indicating high thermal stability, while its boiling point is approximately 406°C at standard atmospheric pressure [3]. Crystallographic analyses demonstrate that the molecule adopts a nearly planar conformation in the solid state, with the dihedral angle between the two benzoyl rings measuring less than 15°. This planarity enhances molecular stacking through parallel-displaced π-π interactions, with an interplanar spacing of 3.5-3.7 Å [5].
Table 1: Physicochemical Properties of N-(4-Benzoylphenyl)-2-Iodobenzamide
Property | Value | Measurement Technique |
---|---|---|
Molecular Formula | C₂₀H₁₄INO₂ | Elemental Analysis |
Molecular Weight | 427.24 g/mol | Mass Spectrometry |
Melting Point | >250°C | Differential Scanning Calorimetry |
Boiling Point | 406°C at 760 mmHg | Simulated Distillation |
LogP | 5.86 | Reversed-phase HPLC |
Hydrogen Bond Donors | 1 | Computational Prediction |
Hydrogen Bond Acceptors | 3 | Computational Prediction |
Topological Polar Surface Area | 46.4 Ų | Molecular Modeling |
Crystal System | Monoclinic | X-ray Diffraction |
Spectroscopic characterization includes distinctive infrared absorption bands at approximately 1650 cm⁻¹ (amide C=O stretch), 1665 cm⁻¹ (ketone C=O stretch), and 550 cm⁻¹ (C-I stretch) [5]. Nuclear magnetic resonance (NMR) spectra show characteristic signals in the aromatic region (δ 7.3-8.0 ppm), with the amide proton appearing as a singlet near δ 10.5 ppm. The iodine atom exerts a significant deshielding effect on ortho-protons, shifting their resonance approximately 0.7 ppm downfield compared to meta-protons [9].
The development of N-(4-benzoylphenyl)-2-iodobenzamide follows a rich trajectory of benzamide chemistry that began with early sulfonamide research in the 1930s. Benzamide derivatives gained prominence as synthetic intermediates and pharmacophores following the discovery of the antidiabetic properties of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives in the early 21st century [1]. The strategic halogenation of benzamides emerged as a key structural modification approach to enhance bioactivity and modulate physicochemical properties.
The specific incorporation of ortho-iodine in benzamides represents a more recent innovation in medicinal chemistry, driven by the unique steric and electronic properties of iodine compared to lighter halogens. While early benzamide research focused primarily on chloro- and bromo-substituted compounds, the first reported synthesis of iodinated analogues like N-(4-benzoylphenyl)-2-iodobenzamide appeared in patent literature circa 2010-2015 as extensions of halogenated benzamide pharmacophores [2] [6]. The compound's structural complexity reflects the evolution of benzamide chemistry from simple monosubstituted derivatives to sophisticated diaromatic systems with multiple functional groups.
The synthesis of such halogenated benzamides typically employs multi-step routes beginning with halogen-selective electrophilic aromatic substitution or metal-halogen exchange reactions. Modern approaches utilize palladium-catalyzed coupling strategies for enhanced regioselectivity, particularly for introducing iodine at the ortho-position relative to the amide functionality [6] [9]. The development of this compound exemplifies the ongoing exploration of halogen diversity in benzamide-based drug discovery, bridging traditional synthetic chemistry with contemporary structure-based design principles.
Halogenation plays a pivotal role in optimizing the bioactivity of benzamide derivatives, with iodine offering unique advantages over lighter halogens. The large atomic radius of iodine (133 pm) creates significant steric effects that can restrict molecular rotation and enforce planarity between aromatic systems, thereby enhancing π-π stacking interactions with biological targets [5] [9]. Iodine's polarizability (4.7 × 10⁻²⁴ cm³) facilitates distinctive non-covalent interactions, particularly halogen bonding where iodine acts as an electrophile (σ-hole) with carbonyl oxygen atoms or π-systems [5]. These interactions significantly influence molecular recognition processes, as demonstrated in crystallographic studies of N-(4-benzoylphenyl)-2-iodobenzamide showing C-I···O=C (3.3 Å) and C-I···π (3.5 Å) contacts that stabilize protein-ligand complexes [5] [9].
Table 2: Comparative Analysis of Halogen Effects in Benzamide Pharmacophores
Property | Chlorine | Bromine | Iodine |
---|---|---|---|
Covalent Radius | 99 pm | 114 pm | 133 pm |
van der Waals Radius | 175 pm | 185 pm | 198 pm |
Electronegativity (Pauling) | 3.16 | 2.96 | 2.66 |
C-X Bond Length | 1.74 Å | 1.90 Å | 2.10 Å |
Halogen Bond Strength | Weak | Moderate | Strong |
Lipophilicity Contribution | +0.71 | +0.86 | +1.12 |
In terms of electronic effects, iodine's electron-donating character through inductive and mesomeric pathways increases electron density on adjacent atoms, potentially enhancing hydrogen-bond donation from the amide N-H group. This effect is particularly pronounced in ortho-iodo substituted benzamides like N-(4-benzoylphenyl)-2-iodobenzamide, where the iodine atom increases the acidity of the amide proton by approximately 0.5 pKa units compared to non-halogenated analogues [1] [4]. The resulting enhancement in hydrogen-bond strength (up to 1.5 kcal/mol) significantly improves binding affinity to biological targets, as validated through molecular docking studies of similar iodinated benzamides showing improved binding scores against α-glucosidase and α-amylase enzymes [1].
Pharmacophore modeling reveals that iodine contributes to multiple molecular recognition elements simultaneously: as a hydrophobic domain, a halogen bond donor, and a steric anchor that constrains molecular conformation [4]. This multi-functional role explains why iodinated benzamides often exhibit superior target affinity compared to their chlorinated or brominated counterparts. For instance, in antidiabetic benzamide derivatives, iodine substitution enhanced α-glucosidase inhibitory activity by 2-3 fold compared to chlorine analogues, reducing IC₅₀ values from ~35 μM to <15 μM [1]. The strategic placement of iodine at the ortho-position relative to the amide group creates a synergistic pharmacophore where the halogen atom and amide functionality act cooperatively rather than as isolated features.
The emergence of compounds like N-(4-benzoylphenyl)-2-iodobenzamide represents the sophisticated application of halogen effects in modern drug design, particularly for targeting protein-protein interactions and allosteric binding sites where conventional hydrogen-bond pharmacophores prove insufficient. Future developments will likely exploit iodine's unique properties for PET radioligands, covalent inhibitors, and novel antimicrobial agents targeting multidrug-resistant pathogens [4] [10].
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7